molecular formula C9H6F4O2 B070049 2-Fluoro-6-(trifluoromethyl)phenylacetic acid CAS No. 179946-32-8

2-Fluoro-6-(trifluoromethyl)phenylacetic acid

Cat. No. B070049
CAS RN: 179946-32-8
M. Wt: 222.14 g/mol
InChI Key: ZVXIGDPHHXXMMF-UHFFFAOYSA-N
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Description

Flolan, also known as epoprostenol, is a synthetic form of prostacyclin (prostaglandin I2). It is a potent vasodilator and inhibitor of platelet aggregation, primarily used in the treatment of pulmonary arterial hypertension (PAH). Flolan is known for its rapid onset and short half-life, making it a critical therapeutic agent in managing severe cases of PAH .

Scientific Research Applications

Flolan has a wide range of scientific research applications, including:

Safety and Hazards

While specific safety and hazard information for “2-Fluoro-6-(trifluoromethyl)phenylacetic acid” is not available, it’s generally recommended to avoid ingestion and inhalation, avoid dust formation, and ensure adequate ventilation when handling similar chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flolan involves several steps, starting from the precursor arachidonic acid. The key steps include:

Industrial Production Methods

Industrial production of Flolan involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Flolan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

Flolan exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Flolan is compared with other similar compounds such as:

Uniqueness

Flolan’s rapid onset and short half-life make it unique among prostacyclin analogs, providing quick relief in acute settings of PAH. Its effectiveness in improving exercise capacity and reducing symptoms in severe PAH patients highlights its clinical significance .

If you have any more questions or need further details, feel free to ask!

properties

IUPAC Name

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXIGDPHHXXMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372162
Record name 2-Fluoro-6-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179946-32-8
Record name 2-Fluoro-6-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-(trifluoromethyl)phenylacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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